![molecular formula C10H12FNO2 B7517202 N-(4-fluoro-2-methoxyphenyl)propanamide](/img/structure/B7517202.png)
N-(4-fluoro-2-methoxyphenyl)propanamide
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Overview
Description
N-(4-fluoro-2-methoxyphenyl)propanamide, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMP is a member of the phenylpropanoid family, which is known for its diverse range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide is not fully understood. However, it has been suggested that N-(4-fluoro-2-methoxyphenyl)propanamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N-(4-fluoro-2-methoxyphenyl)propanamide has also been shown to modulate the activity of ion channels, such as voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methoxyphenyl)propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-fluoro-2-methoxyphenyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(4-fluoro-2-methoxyphenyl)propanamide has been shown to possess antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-2-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N-(4-fluoro-2-methoxyphenyl)propanamide is also stable under a wide range of conditions, which makes it suitable for use in various assays. However, N-(4-fluoro-2-methoxyphenyl)propanamide has some limitations, such as its low solubility in water, which may limit its use in some experiments.
Future Directions
There are several future directions for research on N-(4-fluoro-2-methoxyphenyl)propanamide. One area of interest is the potential use of N-(4-fluoro-2-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide and to identify its molecular targets. Additionally, studies are needed to determine the optimal dosage and administration route for N-(4-fluoro-2-methoxyphenyl)propanamide. Finally, studies are needed to evaluate the safety and efficacy of N-(4-fluoro-2-methoxyphenyl)propanamide in human clinical trials.
Conclusion:
In conclusion, N-(4-fluoro-2-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. N-(4-fluoro-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-fluoro-2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(4-fluoro-2-methoxyphenyl)propanamide and to evaluate its safety and efficacy in human clinical trials.
Synthesis Methods
N-(4-fluoro-2-methoxyphenyl)propanamide can be synthesized using various methods, including the reaction of 4-fluoro-2-methoxybenzaldehyde with 3-aminopropionitrile, followed by reduction with sodium borohydride. Another method involves the reaction of 4-fluoro-2-methoxyphenylacetic acid with thionyl chloride, followed by reaction with ammonia.
Scientific Research Applications
N-(4-fluoro-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-fluoro-2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-fluoro-2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCSKLVGDRFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methoxyphenyl)propanamide |
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